molecular formula C21H24FN7O B5424961 4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(2-fluorophenyl)-1-piperazinecarboxamide

4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(2-fluorophenyl)-1-piperazinecarboxamide

Cat. No.: B5424961
M. Wt: 409.5 g/mol
InChI Key: PDEHIWVCCMQFAI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a pyrimidine ring, a piperazine ring, and a fluorophenyl group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The imidazole and pyrimidine rings are aromatic and planar, while the piperazine ring is saturated and non-aromatic .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical reactivity due to the presence of two nitrogen atoms in the ring . They can participate in various chemical reactions, including nucleophilic substitution, electrophilic substitution, and redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, imidazole derivatives are highly soluble in water and other polar solvents due to the presence of polar nitrogen atoms .

Future Directions

The development of new drugs containing imidazole is an active area of research due to the broad range of biological activities exhibited by these compounds . Future research may focus on synthesizing new imidazole derivatives and studying their biological activities .

Properties

IUPAC Name

4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c1-14-15(2)29(13-23-14)20-12-19(24-16(3)25-20)27-8-10-28(11-9-27)21(30)26-18-7-5-4-6-17(18)22/h4-7,12-13H,8-11H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEHIWVCCMQFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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